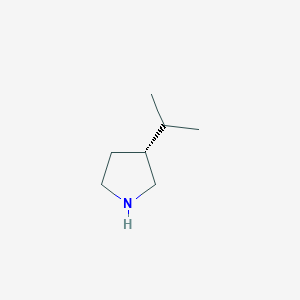(R)-3-Isopropylpyrrolidine
CAS No.: 85372-59-4
Cat. No.: VC8184938
Molecular Formula: C7H15N
Molecular Weight: 113.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85372-59-4 |
|---|---|
| Molecular Formula | C7H15N |
| Molecular Weight | 113.2 g/mol |
| IUPAC Name | (3R)-3-propan-2-ylpyrrolidine |
| Standard InChI | InChI=1S/C7H15N/c1-6(2)7-3-4-8-5-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 |
| Standard InChI Key | QFHZPMOJWIBZCS-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)[C@H]1CCNC1 |
| SMILES | CC(C)C1CCNC1 |
| Canonical SMILES | CC(C)C1CCNC1 |
Introduction
Chemical Structure and Stereochemistry
(R)-3-Isopropylpyrrolidine (CAS 1949805-98-4) has the molecular formula C₇H₁₅N in its free base form. The hydrochloride salt (C₇H₁₆ClN) is commonly used in research and industrial applications due to enhanced stability and solubility . The compound’s structure features:
-
A five-membered pyrrolidine ring with a tertiary nitrogen atom.
-
An isopropyl group (-CH(CH₃)₂) at the 3-position, creating a chiral center.
-
The R configuration is defined by the Cahn-Ingold-Prelog priority rules, with the highest priority groups (N, C₃, C₂, and C₄) arranged in a clockwise manner .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula (Free Base) | C₇H₁₅N | |
| Molecular Weight (Free Base) | 113.20 g/mol | |
| CAS Number (Free Base) | 1949805-98-4 | |
| CAS Number (Hydrochloride Salt) | 860640-18-2 |
Synthesis and Enantioselective Routes
(R)-3-Isopropylpyrrolidine is synthesized via asymmetric catalytic methods to achieve high enantiomeric excess (ee). Key approaches include:
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This method involves cross-coupling with boronic acids and dihydropyridines. For example:
-
Partial reduction of pyridine to form dihydropyridine intermediates.
-
Rh-catalyzed asymmetric carbometalation with boronic acids.
This strategy enables access to enantioenriched products with >99.5% ee, as demonstrated in related piperidine syntheses .
Hydrogenation and Cyclization
Alternative routes involve hydrogenation of pyridine derivatives followed by cyclization. For instance:
-
Palladium or rhodium catalysts can hydrogenate pyridinium salts to pyrrolidines.
Table 2: Synthetic Approaches
| Method | Key Steps | Yield/ee | References |
|---|---|---|---|
| Rh-Catalyzed Reductive Heck | Carbometalation, Reduction | High yields, >99.5% ee | |
| Hydrogenation/Cyclization | Pyridine hydrogenation, Cyclization | Moderate yields |
Physical and Chemical Properties
Physicochemical Data
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
|---|---|---|---|
| Molecular Weight | 113.20 g/mol | 149.66 g/mol | |
| Density | N/A | N/A | |
| Solubility | Organic solvents | Aqueous solutions | |
| Melting Point | N/A | N/A |
Spectroscopic and Crystallographic Data
-
NMR: The (R)-configuration is confirmed via ¹H-NMR and ¹³C-NMR .
-
XRD: Related pyrrolidine derivatives exhibit intramolecular hydrogen bonding, influencing crystal packing .
Biological Activity and Applications
Industrial and Research Use
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume